molecular formula C20H19NO3 B044993 2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one CAS No. 123172-58-7

2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one

Cat. No. B044993
CAS RN: 123172-58-7
M. Wt: 321.4 g/mol
InChI Key: YKTILDOJRTWGPP-UHFFFAOYSA-N
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Description

2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one, also known as PMB, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth and proliferation. 2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells. It has also been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects
2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of signaling pathways involved in cancer development and progression. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a radioprotective agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one for lab experiments is its relatively simple synthesis method, which allows for large-scale production. However, 2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one is a relatively new compound, and its biological effects and mechanisms of action are not fully understood. This can make it difficult to design experiments and interpret results.

Future Directions

There are several future directions for research involving 2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one. One area of interest is the development of 2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one-based anticancer therapies, either alone or in combination with other drugs. Another potential application is the use of 2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one as a radioprotective agent, which could have significant implications for cancer treatment. Additionally, further studies are needed to fully understand the mechanisms of action of 2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one and its potential effects on other signaling pathways and physiological systems.

Synthesis Methods

2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one can be synthesized through a multistep process involving the condensation of 2-amino-4,6-dimethylbenzoic acid with acetic anhydride, followed by cyclization with phenylacetic acid and subsequent acylation with acetic anhydride. The final product is obtained through the reaction of the resulting intermediate with 3-phenylprop-2-enoyl chloride.

Scientific Research Applications

2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. 2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one has also been investigated for its potential use as a radioprotective agent, as it has been found to protect against radiation-induced damage in cells.

properties

IUPAC Name

2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-20(2)19(23)21(3)16-11-10-15(13-18(16)24-20)17(22)12-9-14-7-5-4-6-8-14/h4-13H,1-3H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMNOXZXAXYHMF-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C=CC3=CC=CC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)N(C2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC=CC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one

CAS RN

123172-58-7
Record name 2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxo-3-phenyl-2-propenyl)-2,2,4-trimethyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123172587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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